molecular formula C10H18O2S B13998803 Cyclopentanol, 2,2'-thiobis- CAS No. 5445-02-3

Cyclopentanol, 2,2'-thiobis-

Cat. No.: B13998803
CAS No.: 5445-02-3
M. Wt: 202.32 g/mol
InChI Key: LVQQMGPWYNBULH-UHFFFAOYSA-N
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Description

Cyclopentanol, 2,2’-thiobis- is an organic compound that belongs to the class of cycloalkanols It is characterized by a cyclopentane ring with a hydroxyl group (-OH) attached to one of the carbon atoms and a sulfur atom bridging two cyclopentanol units

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanol, 2,2’-thiobis- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with sodium borohydride in the presence of a solvent like methanol or ethanol. The reaction proceeds through the reduction of the carbonyl group to form cyclopentanol. Another method involves the hydrogenation of cyclopentene using a metal catalyst such as palladium or platinum .

Industrial Production Methods

In industrial settings, cyclopentanol is often produced by the hydro-conversion of cyclopentanone. This process involves the decarboxylation of adipic acid at high temperatures to produce cyclopentanone, which is then reduced to cyclopentanol using a suitable reducing agent .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 2,2’-thiobis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: Cyclopentanone

    Reduction: Cyclopentane

    Substitution: Cyclopentyl chloride, cyclopentyl bromide

Scientific Research Applications

Cyclopentanol, 2,2’-thiobis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentanol, 2,2’-thiobis- involves its interaction with molecular targets through its hydroxyl and sulfur groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to undergo oxidation-reduction reactions and participate in substitution reactions, altering the chemical environment of the target molecules .

Comparison with Similar Compounds

Cyclopentanol, 2,2’-thiobis- can be compared with other similar compounds such as cyclopentanol, cyclopentanone, and cyclopentane:

Properties

CAS No.

5445-02-3

Molecular Formula

C10H18O2S

Molecular Weight

202.32 g/mol

IUPAC Name

2-(2-hydroxycyclopentyl)sulfanylcyclopentan-1-ol

InChI

InChI=1S/C10H18O2S/c11-7-3-1-5-9(7)13-10-6-2-4-8(10)12/h7-12H,1-6H2

InChI Key

LVQQMGPWYNBULH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)SC2CCCC2O)O

Origin of Product

United States

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